molecular formula C10H12F5NO2S B3031066 Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate CAS No. 1379811-88-7

Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate

Cat. No. B3031066
CAS RN: 1379811-88-7
M. Wt: 305.27
InChI Key: VQQSUGNECCXPPN-UHFFFAOYSA-N
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Description

Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate is a compound that has not been directly described in the provided papers. However, the papers do discuss related compounds and their synthesis, characterization, and crystal structures, which can provide insights into the analysis of similar compounds. For instance, the synthesis of various ethyl acetate derivatives is a common theme, as seen in the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate and ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For example, the synthesis of hydroxamic acids and ureas from carboxylic acids is achieved using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which proceeds without racemization and under mild conditions . Similarly, the synthesis of ethyl-2-(4-aminophenoxy)acetate involves alkylation followed by selective reduction, yielding pure crystals of the product .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For instance, the crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate was solved and refined, revealing significant stabilization by intra- and intermolecular hydrogen bonds . The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate also features an intramolecular N–H…O hydrogen bond, forming a two-dimensional network in the crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and efficiency. The Lossen rearrangement is a key reaction that allows the transformation of carboxylic acids to ureas in a single pot, demonstrating the versatility of the reagents used . The reduction of nitro groups to amines is another critical step, as seen in the synthesis of ethyl-2-(4-aminophenoxy)acetate, which is performed without the need for nascent hydrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are elucidated through various analytical techniques. NMR spectroscopy, elemental analysis, and DFT studies provide detailed information about the electronic structure and molecular interactions . Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the compounds . The crystallographic data, including unit cell parameters and space groups, contribute to the understanding of the solid-state properties .

Future Directions

The –SF5 group’s unique physicochemical parameters have resulted in its application within several fields, particularly medicinal chemistry as a –CF3 alternative . Furthermore, the –SF5 group, when incorporated on para - and meta -substituted nitroarenes, is capable of undergoing [18F]\[19F] radioisotopic exchange, suggesting its potential as a stable [18F]F radiosynthon for application in Positron Emission Tomography .

properties

IUPAC Name

ethyl 2-[2-amino-5-(pentafluoro-λ6-sulfanyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F5NO2S/c1-2-18-10(17)6-7-5-8(3-4-9(7)16)19(11,12,13,14)15/h3-5H,2,6,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQSUGNECCXPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)S(F)(F)(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166592
Record name (OC-6-21)-[4-Amino-3-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-amino-5-(pentafluorosulfanyl)phenyl)acetate

CAS RN

1379811-88-7
Record name (OC-6-21)-[4-Amino-3-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[4-Amino-3-(2-ethoxy-2-oxoethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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